Methyl 4-amino-1,6-dimethyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate
Overview
Description
Methyl 4-amino-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a scaffold for drug development. Its unique structure allows for various chemical modifications, making it a versatile molecule for research and industrial applications.
Mechanism of Action
Target of Action
Similar compounds have been known to target several important proteins, such as cycline-dependent kinase1, hiv reverse transcriptase, leucine zipper kinase, protein kinase, xanthine oxidase, interleukin-6 (il-6), tumor necrosis factor alpha (tnf-), phosphodiesterase-4, and nad(p)h oxidases .
Pharmacokinetics
One study showed that a similar compound had good uptake at the tumor site in tumor-bearing albino mice . This suggests that Methyl 4-amino-1,6-dimethyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate may also have favorable bioavailability and distribution properties.
Result of Action
A similar compound has shown high anti-cancer activity against both hepg2 and hct-116 . This suggests that this compound may also have potential anti-cancer effects.
Biochemical Analysis
Biochemical Properties
Methyl 4-amino-1,6-dimethyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a crucial enzyme in cell cycle regulation . This inhibition occurs through binding interactions at the ATP-binding site of CDK2, leading to altered enzyme activity and subsequent effects on cell proliferation . Additionally, this compound may interact with other biomolecules, such as DNA and RNA, potentially affecting gene expression and cellular metabolism .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis . By inhibiting CDK2, the compound can induce cell cycle arrest, leading to reduced cell proliferation and increased apoptosis in cancer cells . Furthermore, it may affect gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through enzyme inhibition and binding interactions. The compound binds to the ATP-binding site of CDK2, preventing ATP from accessing the site and thereby inhibiting the enzyme’s activity . This inhibition disrupts the phosphorylation of downstream targets, leading to cell cycle arrest and apoptosis . Additionally, the compound may interact with other biomolecules, such as nucleic acids, influencing gene expression and cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that its effects on cellular function, such as cell cycle arrest and apoptosis, persist over extended periods, indicating sustained activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits CDK2 activity, leading to reduced cell proliferation and increased apoptosis without significant toxicity . At higher doses, toxic effects such as liver and kidney damage have been observed, indicating a threshold beyond which the compound becomes harmful . These findings highlight the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism, converting the compound into various metabolites . These metabolic processes can influence the compound’s activity and toxicity, affecting its overall efficacy and safety .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, such as the nucleus, where it can exert its effects on gene expression and cellular processes . The compound’s distribution is influenced by factors such as tissue permeability and binding affinity to transport proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the nucleus, where it interacts with DNA and regulatory proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus . The nuclear localization allows the compound to modulate gene expression and influence cellular processes such as cell cycle regulation and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-amino-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-amino-3-methyl-1H-pyrazole with 2,3-dichloropyridine under basic conditions, followed by esterification with methanol. The reaction conditions often require the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride to modify the functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using halogenated derivatives and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Halogenated derivatives in the presence of a base like sodium hydride in DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, methyl 4-amino-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening potential drug candidates.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a valuable tool for understanding enzyme mechanisms and developing new therapeutic agents.
Medicine
In medicine, derivatives of this compound are explored for their potential as anti-inflammatory, anticancer, and antimicrobial agents. The modifications on the pyrazolopyridine scaffold can lead to compounds with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound is used in the development of new materials, including polymers and dyes. Its stability and reactivity make it suitable for various applications, from coatings to electronic materials.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-amino-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
- Ethyl 4-amino-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
- Methyl 4-amino-1,6-dimethyl-1H-pyrazolo[3,4-b]pyrimidine-5-carboxylate
Uniqueness
Methyl 4-amino-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate stands out due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the methyl groups at positions 1 and 6, along with the amino group at position 4, provides unique electronic and steric properties that can be exploited for designing new compounds with desired biological activities.
This detailed overview highlights the significance of this compound in various fields, from synthetic chemistry to medicinal research. Its versatility and potential make it a valuable compound for ongoing and future scientific investigations.
Properties
IUPAC Name |
methyl 4-amino-1,6-dimethylpyrazolo[3,4-b]pyridine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c1-5-7(10(15)16-3)8(11)6-4-12-14(2)9(6)13-5/h4H,1-3H3,(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNRXCSKTIGLZPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C=NN(C2=N1)C)N)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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